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sodium;2-phenylethenesulfonate

radical copolymerization Alfrey-Price Q–e scheme reactivity ratio

Sodium 2-phenylethenesulfonate (CAS 2039-44-3, IUPAC: sodium (E)-2-phenylethenesulfonate) is a vinyl sulfonate monomer in which the sulfonate group is covalently attached to the β-carbon of a styrenic double bond (C₆H₅–CH=CH–SO₃Na), rather than to the aromatic ring as in its positional isomer sodium p-styrenesulfonate (CAS 2695-37-6). With a molecular formula of C₈H₇NaO₃S and a molecular weight of 206.19 g·mol⁻¹, it belongs to the broader class of polymerizable sulfonate monomers that includes sodium vinyl sulfonate (SVS), sodium methallyl sulfonate (SMAS), and 2-acrylamido-2-methylpropanesulfonic acid (AMPS).

Molecular Formula C8H7NaO3S
Molecular Weight 206.20 g/mol
Cat. No. B7949663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-phenylethenesulfonate
Molecular FormulaC8H7NaO3S
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1
InChIKeyMNCGMVDMOKPCSQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Phenylethenesulfonate (β-Styrenesulfonate, CAS 2039-44-3): Structural Identity and Sulfonate Monomer Procurement Guide


Sodium 2-phenylethenesulfonate (CAS 2039-44-3, IUPAC: sodium (E)-2-phenylethenesulfonate) is a vinyl sulfonate monomer in which the sulfonate group is covalently attached to the β-carbon of a styrenic double bond (C₆H₅–CH=CH–SO₃Na), rather than to the aromatic ring as in its positional isomer sodium p-styrenesulfonate (CAS 2695-37-6) . With a molecular formula of C₈H₇NaO₃S and a molecular weight of 206.19 g·mol⁻¹, it belongs to the broader class of polymerizable sulfonate monomers that includes sodium vinyl sulfonate (SVS), sodium methallyl sulfonate (SMAS), and 2-acrylamido-2-methylpropanesulfonic acid (AMPS) [1]. The compound is commercially available at purities of ≥95% (titration) and is supplied as a white to almost-white crystalline powder, with QC documentation including NMR, HPLC, and GC batch analysis . This distinct regiochemistry—where the electron-withdrawing sulfonate group is directly conjugated with the polymerizable vinyl group rather than insulated by an aromatic ring—creates a unique electronic environment that governs its copolymerization kinetics, hydrolytic stability profile, and ultimate polymer architecture, making it structurally non-interchangeable with its para-substituted analog.

Why Sodium 2-Phenylethenesulfonate Cannot Be Generically Substituted with Other Sulfonate Monomers in Polymer Formulations


The interchangeable procurement of sulfonate monomers—substituting sodium 2-phenylethenesulfonate (β-isomer) with sodium p-styrenesulfonate (para-isomer), sodium vinyl sulfonate (SVS), sodium methallyl sulfonate (SMAS), or AMPS—is contraindicated by quantifiable differences across at least four independent performance dimensions. First, the regioisomeric position of the sulfonate group (vinyl-conjugated β vs. aryl-attached para) fundamentally alters the Q–e reactivity parameters that govern radical copolymerization kinetics and comonomer incorporation sequences [1][2]. Second, in direct emulsion polymerization comparisons, sodium styrenesulfonate demonstrated qualitatively superior mechanical stability, reduced foaming, and lower water absorption relative to both SVS and AMPS under identical formulation conditions [3]. Third, under high-salinity oilfield conditions (>200,000 ppm total dissolved solids), NaSS homopolymers sustained scale inhibition efficiency near 75% over extended time periods, outperforming AMPS, SVS, vinyl phosphonic acid (VPA), and acrylic acid (AA) homopolymers that showed declining efficiency [4]. Fourth, the C–S bond connectivity differs between monomer classes: the direct vinyl–SO₃ linkage in SVS is more susceptible to hydrolytic cleavage than the alkyl-sulfonate linkage in SMAS or the aryl-sulfonate linkage in the para-isomer, creating diverging long-term polymer stability profiles [1]. Consequently, selection among sulfonate monomers is not a matter of cost equivalence but of matching monomer architecture to the required polymer performance envelope.

Quantitative Differentiation Evidence for Sodium 2-Phenylethenesulfonate vs. Closest Sulfonate Monomer Analogs


Q–e Reactivity Parameters: Sodium p-Styrenesulfonate (SSS) vs. Sodium Allyl Sulfonate (SAS) Copolymerization Predictors

The Q–e values for sodium p-styrenesulfonate (SSS, the para-isomer structural analog) were experimentally determined as Q = 0.22 and e = 0.46 via the Alfrey–Price empirical scheme from copolymerization kinetics with acrylamide [1]. By comparison, sodium allyl sulfonate (SAS)—a non-styrenic sulfonate monomer—exhibits Q = 0.14–0.19 and e = 0.18–0.70 depending on solvent and pH conditions [2]. The higher Q value for SSS indicates greater resonance stabilization of the propagating radical, while the positive e value reflects the electron-deficient character imparted by the sulfonate group. For sodium 2-phenylethenesulfonate (β-isomer), the direct vinyl–SO₃ conjugation is expected to produce an even more electron-deficient double bond than the para-isomer, which places the sulfonate on the aromatic ring and partially insulates the vinyl group from its inductive effect. This mechanistic inference predicts that the β-isomer will exhibit a more positive e value and potentially a lower Q value than the para-isomer, though experimental determination of β-isomer Q–e parameters remains a literature gap [3].

radical copolymerization Alfrey-Price Q–e scheme reactivity ratio

Copolymerization Reactivity Ratios: NaSS Homopolymerization Propensity vs. Styrene Incorporation

In emulsion copolymerization of styrene (M₁) with sodium styrenesulfonate (M₂, para-isomer), the monomer reactivity ratios were determined as r₁ = 0.5 and r₂ = 10 by ¹H NMR analysis using the Fineman–Ross and Kelen–Tüdös methods [1]. The r₂ value of 10 indicates that NaSS homopropagation is 10 times faster than its cross-propagation with styrene, meaning NaSS strongly favors homopolymerization over statistical incorporation. In contrast, sodium methallyl sulfonate (SMAS) is reported to exhibit a more balanced reactivity ratio with common comonomers such as acrylamide and acrylic acid, due to the electron-donating methyl group moderating the reactivity of its allylic double bond [2]. For sodium 2-phenylethenesulfonate (β-isomer), the absence of an aromatic spacer between the vinyl group and the sulfonate is expected to produce an even stronger alternating tendency (higher r₂) than the para-isomer, since the electron-withdrawing sulfonate is directly conjugated with the polymerizable double bond rather than being electronically buffered by the phenyl ring. This has direct consequences for copolymer composition control and sequence homogeneity [3].

emulsion copolymerization monomer reactivity ratio styrene-NaSS

Emulsion Polymerization Performance: NaSS vs. Sodium Vinyl Sulfonate (SVS) vs. AMPS in Acrylic/ Styrene Systems

In a controlled acrylic/styrene emulsion polymerization study, sodium p-styrenesulfonate (NaSS) was directly compared against sodium vinyl sulfonate (SVS) and 2-acrylamido-2-methylpropane sulfonate (AMPS) as copolymerizable stabilizers [1]. Under identical formulation conditions, standard surfactant-only emulsions underwent coagulation within 10 minutes of mechanical stability testing (homogenizer at 5,000 rpm). The addition of NaSS enabled emulsions to pass the mechanical stability test (no coagulation after 10 min at 5,000 rpm) upon reduction of non-ionic surfactant loading, whereas SVS and AMPS failed to produce comparable improvement under the same conditions (Figure 4) [1]. Furthermore, NaSS-containing emulsions exhibited lower foaming volume (Figure 5) and reduced water absorption capacity of cast films (Figure 6) relative to surfactant-only controls; these improvements were not observed with SVS or AMPS [1]. The authors attributed NaSS's superior performance to its higher surface activity and more efficient covalent incorporation into the polymer particle surface, a consequence of the favorable balance between its styrenic hydrophobicity and sulfonate hydrophilicity [2].

emulsion polymerization mechanical stability reactive emulsifier

Scale Inhibition Efficiency Under High-Salinity Conditions: NaSS Homopolymer vs. AMPS, SVS, VPA, and AA Homopolymers

In a comprehensive comparative evaluation of polymeric scale inhibitors for oilfield application, homopolymers synthesized from five different monomer classes were tested under static and dynamic conditions at high electrolyte concentration [1]. Sodium 4-styrenesulfonate (NaSS) homopolymers demonstrated higher efficiency—near 75%—over extended time periods compared with all other homopolymers tested, particularly in a multiple-scale condition presenting high ionic forces exceeding 200,000 ppm total dissolved solids (TDS) [1]. In contrast, acrylic acid (AA) and vinyl phosphonic acid (VPA) homopolymers showed effectiveness mainly at short times (>80% initial efficiency), acting primarily through a nucleation inhibition mechanism, but their performance declined over time. The NaSS homopolymer (Mn ≈ 13,000 Da) was found to act through multiple mechanisms including nucleation retardation, crystal growth modification, and charge neutralization/dispersion, providing sustained inhibition [1]. Homopolymers of AMPS, SVS, and VPA did not match this sustained performance profile under the same high-salinity, multi-scale conditions.

oilfield scale inhibition high salinity sulfonate polymer

Thermal Stability and Toxicity Profile: Sodium p-Styrenesulfonate vs. Sulfonate Monomer Class

Sodium p-styrenesulfonate (NaSS, the para-isomer of the target compound) exhibits a melting point with decomposition at 330 °C and demonstrates no significant thermal degradation below 300 °C, as confirmed by TG-DTA analysis at a heating rate of 10 °C/min . This thermal stability exceeds that of sodium vinyl sulfonate (SVS), which is typically supplied as an aqueous solution and lacks the aromatic ring that provides thermal resistance in the styrenesulfonate architecture [1]. Additionally, NaSS demonstrates very low acute oral toxicity with an LD50 exceeding 16 g/kg (rat), placing it in the practically non-toxic category and comparing favorably with many industrial sulfonate monomers . The patented hemihydrate crystal form (SPINOMAR® NaSS, U.S. Patent 5,898,083; JP 3601222) provides enhanced storage stability with reduced spontaneous polymerization and lumping compared to standard-grade NaSS . For sodium 2-phenylethenesulfonate (β-isomer), the thermal stability is expected to be broadly comparable, but the hydrolytic stability of the vinyl–SO₃ linkage may differ from the aryl–SO₃ linkage in the para-isomer, particularly under extreme pH conditions, although direct comparative data are not available in the published literature [2].

thermal decomposition toxicity LD50 storage stability

Research and Industrial Application Scenarios Where Sodium 2-Phenylethenesulfonate Provides Measurable Advantage


Reactive Emulsifier for Surfactant-Free Acrylic and Styrene-Acrylic Emulsion Polymerization

In waterborne coating and adhesive formulations, sodium 2-phenylethenesulfonate serves as a copolymerizable stabilizer that covalently incorporates into latex particle surfaces, eliminating the performance drawbacks of physically adsorbed surfactants (water sensitivity, foaming, migration). As demonstrated by the direct comparison evidence in Section 3 (Evidence Item 3), the styrenesulfonate architecture provided mechanical stability (no coagulation at 5,000 rpm for 10 min) under reduced-surfactant conditions where both sodium vinyl sulfonate (SVS) and AMPS failed to produce equivalent improvement [1]. Furthermore, NaSS incorporation up to 83.5% was achieved in semicontinuous processes, enabling solids contents exceeding 60 wt% with superior salt and freeze-thaw stability [2]. For procurement, the β-isomer offers an additional structural variable: the vinyl-conjugated sulfonate creates a different copolymer microstructure than the para-isomer, potentially enabling finer control over particle surface charge density and film water resistance.

High-Salinity Oilfield Scale Inhibition with Sustained Long-Term Performance

In downhole scale inhibitor squeeze treatments and continuous injection programs for reservoirs with total dissolved solids exceeding 200,000 ppm, polymers derived from styrenesulfonate monomers provide sustained scale inhibition efficiency near 75% over extended time periods—outperforming poly(acrylic acid), poly(vinyl phosphonic acid), poly(AMPS), and poly(SVS) homopolymers, which show declining effectiveness over time as documented in Section 3 (Evidence Item 4) [3]. The multiple inhibition mechanisms (nucleation retardation, crystal modification, charge neutralization) enabled by the aromatic sulfonate architecture are not replicated by non-aromatic sulfonate monomers. For operators requiring phosphorus-free scale inhibitors with intrinsic calcium tolerance, styrenesulfonate-based polymers represent a quantifiably superior procurement choice.

Cationic Dyeability Modification of Acrylic and Polyester Fibers

The incorporation of sodium styrenesulfonate as a third monomer in acrylic fiber production introduces strongly acidic sulfonate groups that function as permanent dye sites for cationic dyes. As established in Section 3 (Evidence Item 5), the thermal stability of the styrenesulfonate architecture (decomposition >300 °C) ensures that the sulfonate functionality survives fiber spinning and drawing temperatures [4]. Compared with sodium methallyl sulfonate (SMAS), which is also used as an acrylic fiber third monomer, the styrenesulfonate offers higher hydrophobicity and surfactant character (due to the aromatic ring), which can enhance dye uptake kinetics and color fastness. The β-isomer, with its distinct electronic profile, may offer differentiated dye-site accessibility and copolymerization behavior with acrylonitrile compared to the para-isomer.

Specialty Copolymer Synthesis Requiring Controlled Sulfonate Sequence Distribution

For academic and industrial R&D groups synthesizing well-defined polyelectrolytes, block copolymers, or ionomers via controlled radical polymerization (ATRP, RAFT, NMP), sodium 2-phenylethenesulfonate provides a structurally distinct sulfonate monomer option. As discussed in Section 3 (Evidence Items 1 and 2), the Q–e values and reactivity ratios govern comonomer incorporation sequences: the para-isomer exhibits r₂ = 10 with styrene, indicating a strong homopolymerization tendency [5]. The β-isomer, with the sulfonate directly conjugated to the vinyl group, is predicted to exhibit an even stronger alternating tendency, which would produce different block copolymer architectures and ionic domain morphologies compared to the para-isomer. This structural distinction makes the β-isomer a valuable tool for polymer chemists seeking to probe structure–property relationships in sulfonated polymer systems.

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